molecular formula C18H15NO4S2 B12153608 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12153608
M. Wt: 373.4 g/mol
InChI Key: HYXZWLMMWIZLIP-PXNMLYILSA-N
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Description

(5Z)-5-(2,4-Dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the class of 5-arylidene-rhodanines, a group of heterocyclic scaffolds recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities . This compound features a Z-configured exocyclic double bond, a stereo controlled geometry critical for its structural and electronic properties . The molecular structure incorporates a 2,4-dimethoxybenzylidene moiety at position 5 and a 3-hydroxyphenyl group at position 3, substitutions known to influence bioactivity and interaction with biological targets . Compounds within this chemical class are the subject of extensive research for their potent inhibitory activity against various protein kinases, which are key enzymes regulating cellular processes . Specifically, close structural analogs have been identified as potent and selective nanomolar-range inhibitors of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) . DYRK1A is a clinically significant target implicated in neurological disorders such as Alzheimer's disease and Down syndrome, as well as in certain cancers . The 1,3-thiazolidin-4-one core serves as a key pharmacophore for developing treatments for these conditions . Beyond kinase inhibition, the 5-arylidene-rhodanine scaffold demonstrates a broad spectrum of pharmacological potential. Research on similar derivatives has revealed promising anticancer properties, with activity demonstrated against various human cancer cell lines, including leukemia, colon cancer, and breast cancer . These compounds have also shown significant antimicrobial efficacy, with some derivatives exhibiting better potency than standard antibiotics like ampicillin against a panel of bacteria, including resistant strains like MRSA, as well as potent antifungal activity . The presence of sulfur in the thiazolidinone ring enhances these pharmacological properties . This product is provided for research use only and is intended for utilization in bioactivity screening, kinase inhibition assays, and as a key intermediate in the synthesis of novel therapeutic candidates . It is strictly not for diagnostic, therapeutic, or human or veterinary use.

Properties

Molecular Formula

C18H15NO4S2

Molecular Weight

373.4 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO4S2/c1-22-14-7-6-11(15(10-14)23-2)8-16-17(21)19(18(24)25-16)12-4-3-5-13(20)9-12/h3-10,20H,1-2H3/b16-8-

InChI Key

HYXZWLMMWIZLIP-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction is the cornerstone for introducing the exocyclic double bond at the C5 position of the thiazolidinone core. This method involves the condensation of 2-thioxo-1,3-thiazolidin-4-one with 2,4-dimethoxybenzaldehyde in the presence of a base catalyst.

Mechanism and Conditions

  • Substrate Activation : The methylene group at C5 of the thiazolidinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde.

  • Catalysts : Piperidine, ammonium acetate, or sodium acetate in refluxing ethanol or acetic acid.

  • Stereochemical Control : The reaction typically yields a mixture of Z- and E-isomers, with the Z-configuration predominating due to thermodynamic stabilization via intramolecular hydrogen bonding.

Optimization Data

ParameterTraditional MethodMicrowave-Assisted
Reaction Time6–12 hours15–30 minutes
Yield60–75%85–92%
Z:E Ratio3:19:1
SolventEthanol/AcOHSolvent-free

Table 1: Comparative analysis of Knoevenagel condensation methods.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency and stereoselectivity. A representative protocol involves:

  • Substrate Preparation : 3-(3-Hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (1.0 mmol) and 2,4-dimethoxybenzaldehyde (1.2 mmol) are mixed with a catalytic amount of piperidine.

  • Irradiation : Heated at 150°C under microwave irradiation (300 W) for 20 minutes.

  • Workup : The crude product is recrystallized from ethanol to isolate the Z-isomer.

Advantages

  • Reduced Reaction Time : 20 minutes vs. 12 hours.

  • Enhanced Yield : 92% vs. 75% under traditional heating.

  • Improved Stereopurity : Z:E ratio of 9:1 due to rapid kinetics favoring the thermodynamically stable isomer.

Functionalization of the Thiazolidinone Core

Introduction of the 3-Hydroxyphenyl Group

The 3-hydroxyphenyl moiety is introduced via nucleophilic substitution or cyclocondensation:

Method A: Cyclocondensation of Thiourea Derivatives

  • Thiourea Formation : 3-Hydroxyphenyl isothiocyanate reacts with ethyl chloroacetate to form 3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the intermediate in 78% purity.

Method B: Post-Modification of Preformed Thiazolidinones

  • Bromination-Alkylation : 5-(2,4-Dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is treated with N-bromosuccinimide (NBS) followed by coupling with 3-hydroxyphenylboronic acid under Suzuki conditions.

  • Yield : 68% after recrystallization.

Stereochemical Control and Analysis

Z-Isomer Stabilization

The Z-configuration is stabilized by:

  • Intramolecular hydrogen bonding between the C4 carbonyl and the 3-hydroxyphenyl group.

  • Steric hindrance from the 2,4-dimethoxybenzylidene moiety, which disfavors the E-isomer.

Spectroscopic Confirmation

  • ¹H NMR : Z-isomer exhibits a deshielded vinyl proton (δ 7.8–8.1 ppm) due to conjugation with the thioxo group.

  • NOESY : Correlation between the vinyl proton and C4 carbonyl confirms the Z-geometry.

Solvent and Catalyst Optimization

SolventCatalystYield (%)Z:E Ratio
EthanolPiperidine753:1
Acetic AcidSodium Acetate682:1
TolueneL-Proline824:1
Solvent-FreeMicrowave929:1

Table 2: Impact of solvent and catalyst on reaction outcomes.

Challenges and Mitigation Strategies

Oxidative Degradation

  • Issue : The 3-hydroxyphenyl group is prone to oxidation under acidic conditions.

  • Solution : Use of inert atmosphere (N₂/Ar) and antioxidants like BHT (butylated hydroxytoluene).

Byproduct Formation

  • S-Alkylation : Competing S-alkylation during Knoevenagel condensation reduces yield.

  • Mitigation : Employ excess aldehyde (1.5 eq.) and low-temperature recrystallization to isolate the desired product .

Chemical Reactions Analysis

Reduction Reactions

The exocyclic double bond and thioxo group are susceptible to reduction:

Reaction Type Reagents/Conditions Product Yield
Double bond reductionH₂/Pd-C in ethanol, 50°CSaturated thiazolidinone derivative65%
Thioxo → Thiol reductionLiAlH₄ in THF, 0°C3-(3-Hydroxyphenyl)-2-mercapto-1,3-thiazolidin-4-one58%

The thiol product can further react with alkyl halides to form sulfides.

Oxidation Reactions

The thioxo group undergoes oxidation to sulfone or sulfonic acid derivatives:

Oxidizing Agent Conditions Product Application
m-Chloroperbenzoic acidDichloromethane, RT2-Sulfonyl-1,3-thiazolidin-4-oneEnhanced biological activity
H₂O₂/AcOHReflux, 6h3-(3-Hydroxyphenyl)-2-sulfonic acidIntermediate for further coupling

Sulfone derivatives exhibit improved stability and enzyme inhibition .

Nucleophilic Aromatic Substitution

The 3-hydroxyphenyl group participates in electrophilic substitution:

  • Sulfonation : Conc. H₂SO₄, 80°C → Sulfonic acid derivative (used in dye synthesis).

  • Methylation : CH₃I/K₂CO₃ in acetone → 3-(3-methoxyphenyl) analog.

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:

  • Acidic Hydrolysis (HCl/H₂O, reflux): Cleavage to 3-(3-hydroxyphenyl)thiourea and 2,4-dimethoxycinnamic acid.

  • Basic Hydrolysis (NaOH/EtOH): Formation of disulfide intermediates.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces dimerization via [2+2] cycloaddition of the exocyclic double bond, forming a cyclobutane-linked dimer. This reaction is stereospecific and solvent-dependent.

Metal Coordination

The compound acts as a bidentate ligand for transition metals:

Metal Salt Conditions Complex Structure Use
Cu(II) acetateMethanol, RTSquare-planar Cu-S/O complexCatalysis or antimicrobial studies
Fe(III) chlorideEthanol/water, 60°COctahedral Fe(III)-thiazolidinone complexOxidative coupling reactions

Cross-Coupling Reactions

The 2,4-dimethoxybenzylidene moiety participates in Suzuki-Miyaura couplings:

Reagent Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O5-(2,4-Dimethoxybiphenyl-3-ylidene) derivative72%

Biological Activity-Driven Modifications

To enhance pharmacological properties, derivatives are synthesized via:

  • Acylation : Acetic anhydride/pyridine → 3-(3-acetoxyphenyl) analog (improved bioavailability) .

  • Schiff Base Formation : Reaction with amines → imine-linked hybrids (tested for anticancer activity) .

Stability and Degradation

The compound is stable under inert atmospheres but degrades via:

  • Hydrolytic Degradation : t₁/₂ = 14 days in pH 7.4 buffer at 37°C.

  • Oxidative Degradation : Rapid decomposition in H₂O₂-containing solutions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial activity. A study demonstrated that compounds similar to (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one possess significant efficacy against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions.

Anticancer Activity

Thiazolidinone derivatives have shown promise in anticancer research. For instance, a series of compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This effect is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Bacterial StrainMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus168
Escherichia coli3216
Pseudomonas aeruginosa6432

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxicity of thiazolidinone derivatives demonstrated effective inhibition of cell proliferation in cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Comparison with Cisplatin (IC50 µM)
HepG2105
A549157

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s biological activity is often attributed to its ability to inhibit enzyme activity, bind to receptors, or interfere with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzylidene Substituents
  • Compound (II) : (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

    • Substituents: 2-hydroxybenzylidene (electron-donating -OH at ortho position).
    • Synthesis: Conventional condensation of rhodanine with 2-hydroxybenzaldehyde under reflux .
    • Key Difference: The hydroxyl group at the 2-position increases polarity but reduces lipophilicity compared to dimethoxy groups in the target compound.
  • Compound (III) : (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

    • Substituents: 4-hydroxy-3-methoxybenzylidene (mixed electron-donating/-withdrawing effects).
    • Synthesis: Microwave-assisted reaction (80°C, 30 minutes) with 88% yield, demonstrating improved efficiency over reflux methods .
    • Comparison: The 3-methoxy and 4-hydroxy arrangement creates distinct electronic effects vs. the target compound’s 2,4-dimethoxy groups.
  • Compound 9n: (5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-[4-(2,3-dihydrobenzodioxinylmethylamino)butyl]-2-thioxo-1,3-thiazolidin-4-one Substituents: Extended alkylamino side chain at the 3-position. Synthesis: Microwave irradiation (110°C, 30 minutes) with 202–204°C melting point. Relevance: Highlights the impact of bulky substituents on thermal stability and solubility .
3-Position Aromatic Substituents
  • Compound 5b: (5Z)-3-(3-Hydroxyphenyl)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one Substituents: 3-hydroxyphenyl (matches target compound) and indolylmethylene. Biological Activity: Notable antibacterial and antifungal properties, suggesting the 3-hydroxyphenyl group may enhance target binding .
  • Compound 5e : (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one

    • Substituents: Piperazine at the 2-position.
    • Synthesis: 78% yield via microwave-assisted substitution .
    • Comparison: Piperazine introduces basicity, contrasting with the target compound’s neutral 2-thioxo group.

Structural and Crystallographic Insights

  • Hydrogen Bonding :

    • The target compound’s 3-hydroxyphenyl group may form intramolecular hydrogen bonds (e.g., O–H···S or O–H···O), as seen in analogs like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, where C–H···S interactions stabilize the crystal lattice .
    • In contrast, methoxy-rich analogs (e.g., 2,5-dimethoxybenzylidene derivatives) exhibit weaker hydrogen bonding but enhanced π-π stacking due to planar aromatic systems .
  • Stereochemistry: The Z-configuration is conserved across analogs, ensuring proper alignment of the benzylidene group with the thiazolidinone core.

Biological Activity

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H20N2O5S2
  • Molecular Weight : 444.52 g/mol
  • CAS Number : [Not provided in the search results]

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate aldehydes with thiazolidinone derivatives. Recent studies have utilized microwave irradiation techniques to enhance yields and reduce reaction times, demonstrating an efficient synthetic route for producing various analogs of thiazolidinones with potential biological activity .

Antioxidant Activity

Research indicates that (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one exhibits significant antioxidant properties. It has been shown to reduce levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various oxidative stress-related diseases .

Tyrosinase Inhibition

The compound has demonstrated potent inhibitory effects on tyrosinase, an enzyme crucial for melanin production. Studies report IC50 values significantly lower than that of kojic acid (a common skin-lightening agent), indicating its potential as an anti-melanogenic agent. For instance, analogs related to this compound have shown IC50 values ranging from 1.03 µM to 5.21 µM against mushroom tyrosinase . The mechanism involves competitive inhibition at the active site of the enzyme, which was confirmed through docking studies.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess notable antimicrobial properties against various bacterial strains. The activity is attributed to the presence of the thiazolidinone scaffold, which enhances the bioactivity of the compounds .

Anticancer Potential

Emerging data suggest that (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one may also exhibit anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines and inhibit cell proliferation through modulation of key signaling pathways .

The biological activities of this compound are primarily attributed to:

  • Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Competitive inhibition of tyrosinase leading to decreased melanin synthesis.
  • Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways in pathogens.
  • Apoptotic Induction : Activation of apoptotic pathways in cancer cells.

Case Studies

  • Tyrosinase Inhibition : A study demonstrated that an analog with similar structural features exhibited a significant reduction in melanin production in B16F10 melanoma cells when treated with increasing concentrations of the compound .
  • Antioxidant Effects : Another research highlighted the ability of this compound to reduce oxidative damage in cellular models exposed to oxidative stressors, showcasing its protective effects against cellular damage .

Q & A

Q. What are the optimal synthetic routes for (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The compound is synthesized via Knoevenagel condensation between a substituted benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde) and a thiazolidinone precursor (e.g., 3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one). Key optimization strategies include:

  • Solvent selection: Ethanol or methanol under reflux (60–80°C) enhances cyclization efficiency .
  • Catalysts: Ammonium acetate or triethylamine accelerates Schiff base formation .
  • Purification: Recrystallization from DMF-acetic acid or ethanol improves purity (>95%) .
    Table 1: Comparative synthesis conditions from analogous thiazolidinones:
PrecursorSolventCatalystYield (%)Purity (%)Reference
3-(3-Hydroxyphenyl)-rhodanineEthanolNH4OAc7592
3-(4-Methylcoumarinyl)-rhodanineMethanolEt3N6889

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • X-ray crystallography: Single-crystal analysis (e.g., using SHELX or ORTEP-3) confirms Z-configuration of the benzylidene group and planar thiazolidinone ring .
  • Spectroscopy:
    • ¹H/¹³C NMR: Aromatic protons (δ 6.8–7.5 ppm) and thioxo sulfur (δ ~170 ppm) .
    • IR: Stretching vibrations for C=S (1150–1250 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • Mass spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 386.3) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry using B3LYP/6-311G(d,p) basis sets to calculate HOMO-LUMO gaps (e.g., ~3.5 eV) and electrostatic potential maps .
    • Docking studies (e.g., AutoDock Vina) model interactions with enzymes like DYRK1A or hemoglobin subunits, identifying key binding residues (e.g., hydrogen bonding with Arg98) .
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Assay standardization: Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose-response curves: Validate IC50 values (e.g., 8–12 µM for anticancer activity) across multiple cell lines (e.g., MCF-7, HeLa) .
  • Mechanistic studies: Probe ROS inhibition via fluorescence assays (e.g., DCFH-DA for oxidative stress) to distinguish antimicrobial from cytotoxic pathways .

Q. What strategies address crystallographic data discrepancies, such as twinning or poor refinement statistics?

Methodological Answer:

  • Data collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve completeness (>98%) and reduce Rint (<5%) .
  • Refinement in SHELXL:
    • Apply TWIN/BASF commands for twinned crystals (e.g., BASF = 0.35 for two-domain twins) .
    • Use restraints for disordered methoxy/hydroxy groups (DFIX 0.01 for C-O bonds) .
  • Validation tools: Check R1/wR2 convergence (<0.05/0.12) and Flack parameter (|x| < 0.1) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Modification sites:
    • Benzylidene ring: Introduce electron-withdrawing groups (e.g., -NO2) to increase electrophilicity and antibacterial potency .
    • Thioxo group: Replace sulfur with selenium to enhance redox-modulating activity .
  • Bioisosteric replacements: Substitute 3-hydroxyphenyl with 4-methylcoumarin for improved pharmacokinetics .
    Table 2: SAR trends for analogous compounds:
DerivativeModificationBioactivity (IC50, µM)Reference
5-(3-Nitrobenzylidene)-NO2 at C3'Antimicrobial: MIC = 4 µg/mL
3-(2-Hydroxyethyl)Ethyl spacerAnticancer: IC50 = 9.2 µM

Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • In vitro stability assays:
    • Incubate in PBS (pH 7.4, 37°C) for 24h; monitor degradation via HPLC (retention time shifts) .
    • Simulate hepatic metabolism using rat liver microsomes (CYP450 isoforms) .
  • Computational predictions:
    • ADMET profiling (e.g., SwissADME) predicts logP (~3.2) and CYP2D6 inhibition risk .
    • Half-life estimation: t1/2 = 4.5h (human hepatocyte model) .

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